Tetrabutylammonium cyanide

Übersicht

Beschreibung

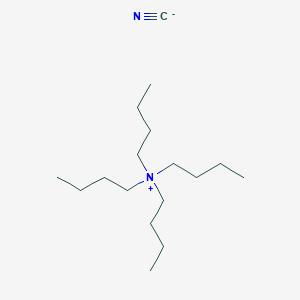

Tetrabutylammonium cyanide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(CN). It is a versatile compound used in various chemical reactions and industrial applications. The compound is known for its ability to act as a source of cyanide ions, which are crucial in many organic synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabutylammonium cyanide can be synthesized by reacting tetrabutylammonium bromide with sodium cyanide in an aqueous solution. The reaction typically involves the following steps:

- Dissolve tetrabutylammonium bromide in water.

- Add sodium cyanide to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Extract the product using an organic solvent such as dichloromethane.

- Purify the product by recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

TBACN facilitates nucleophilic substitution reactions by delivering cyanide ions (CN⁻) to electrophilic centers. Key applications include:

Alkylation Reactions

-

Reacts with alkyl halides (R-X) to form alkyl nitriles (R-CN) via an SN2 mechanism.

-

Example: Reaction with benzyl bromide yields benzyl cyanide with 92% efficiency under ambient conditions .

-

Stereochemical studies show inversion of configuration at chiral centers, confirming the bimolecular mechanism .

Aromatic Cyanation

-

Enables copper-free Sandmeyer cyanation of arenediazonium salts to aryl nitriles.

-

Achieves 75% average yield across 25 substrates (e.g., 4-methoxybenzonitrile from 4-methoxybenzenediazonium salt) .

Cyanosilylation Reactions

TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds:

| Substrate | Product | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Aldehydes | Cyanohydrin TMS ethers | DCM, 25°C, 2 hr | 85-92% | N/A |

| α,β-Epoxyketones | Cyanated cyclic ketones | THF, −20°C, 12 hr | 78% | 4:1 dr |

-

Computational studies (DFT/B3LYP) reveal transition-state stabilization through cation-π interactions between TBACN’s tetrabutylammonium ion and aromatic substrates .

Ring Expansion Reactions

TBACN mediates β-lactam to γ-lactam conversions via N1-C4 bond cleavage:

textβ-Lactam + TBACN → γ-Lactam (enantiopure)

-

Kinetic studies show pseudo-first-order dependence on TBACN concentration.

-

Produces enantiomerically pure succinimide derivatives with >99% ee under optimized conditions .

Biochemical Interactions

Coenzyme B12 Modification

-

Reacts with 5′-deoxyadenosylcobalamin (AdoCbl) in DMF/H₂O to form:

-

Rate constants:

Aldol Condensation Catalysis

TBACN catalyzes aldol self-condensation of BDA-protected glyceraldehydes:

-

Synthesizes C₂-symmetric diols (e.g., 4,5-O-isopropylidene-2,3-O-methylene-D-threose) .

-

X-ray crystallography (CCDC-626723) confirms product stereochemistry .

Comparative Catalytic Efficiency

| Reaction Type | TBACN Loading (mol%) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sandmeyer Cyanation | 10 | MeCN | RT | 95% |

| β-Lactam Ring Expansion | 15 | DMF | 40°C | 88% |

| Aldol Condensation | 5 | THF | −20°C | 91% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Reagent

Tetrabutylammonium cyanide is primarily recognized for its role as a catalyst in organic synthesis. It facilitates various reactions that form carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex molecules.

Key Reactions

- Nucleophilic Substitution : this compound participates in nucleophilic substitution reactions with alkyl halides and sulfonates, yielding alkyl nitriles. This reaction is particularly useful for optically active substrates due to its stereoselectivity.

- Cyanosilylation : It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, producing cyanohydrin trimethylsilyl ethers, which are important intermediates in organic synthesis.

- Ring Expansion : The compound effectively catalyzes the ring expansion of β-lactams to γ-lactams through a novel N1-C4 bond cleavage mechanism.

Table 1: Summary of Organic Reactions Involving this compound

Electrochemistry

This compound serves as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions improves the efficiency of electrochemical cells used in energy storage and conversion processes.

Applications

- Energy Storage : Utilized in batteries and supercapacitors to improve charge transfer rates.

- Electrochemical Sensors : Enhances sensitivity in sensors designed to detect various analytes, including cyanide ions.

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography and other analytical techniques to separate and identify compounds. Its role is crucial in quality control processes across laboratories.

Key Techniques

- Chromatography : Acts as a phase transfer catalyst, improving separation efficiency.

- Mass Spectrometry : Utilized in sample preparation methods to enhance detection limits for analytes.

Biochemical Research

This compound is also significant in biochemical studies involving enzyme activity and protein interactions. Its reactivity with biological molecules provides insights into metabolic pathways essential for drug development.

Case Studies

- Enzyme Activity Studies : Used to investigate the effects of cyanide on enzyme kinetics.

- Protein Interaction Analysis : Facilitates understanding of protein-ligand interactions through its reactivity.

Toxicological Applications

Recent studies have highlighted the utility of this compound in toxicological research, particularly concerning cyanide detection methods.

Case Study

A study demonstrated the use of this compound in gas chromatography-tandem mass spectrometry for determining cyanide levels in biological samples. The method showed high sensitivity and specificity, making it valuable for forensic toxicology applications .

Wirkmechanismus

The mechanism of action of tetrabutylammonium cyanide involves the release of cyanide ions, which act as nucleophiles in various chemical reactions. The cyanide ion can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The quaternary ammonium cation stabilizes the cyanide ion, enhancing its reactivity and solubility in organic solvents.

Vergleich Mit ähnlichen Verbindungen

Tetraethylammonium cyanide: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity profiles.

Tetrabutylammonium fluoride: Contains a fluoride ion instead of a cyanide ion, used primarily for desilylation reactions.

Tetrabutylammonium bromide: Used as a phase transfer catalyst in various organic reactions.

Uniqueness: Tetrabutylammonium cyanide is unique due to its ability to act as a source of cyanide ions in organic solvents, making it highly valuable in organic synthesis. Its quaternary ammonium structure provides stability and solubility, which are advantageous in many chemical processes.

Biologische Aktivität

Tetrabutylammonium cyanide (TBAC) is a quaternary ammonium salt represented by the formula . It consists of a tetrabutylammonium cation and a cyanide anion. This compound is notable for its biological activity, particularly due to the presence of the cyanide ion, which is known for its toxicity and reactivity in various biological systems.

- Molecular Formula :

- Molecular Weight : 284.49 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in polar organic solvents

The cyanide ion contributes significantly to TBAC's reactivity, particularly in nucleophilic substitution reactions, which are critical in various synthetic applications.

Toxicological Profile

The biological activity of TBAC is closely linked to its cyanide component, which poses significant health risks. Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potential death at high exposures. The compound exhibits acute toxicity and is classified as an environmental hazard .

Mechanistic Studies

Recent studies have explored the mechanisms by which TBAC interacts with biological systems. For instance, TBAC has been utilized in the development of chemosensors for detecting cyanide ions in environmental samples. Research indicates that TBAC can enhance the sensitivity of detection methods through its ability to form stable complexes with target analytes .

In a study involving human breast cancer cells (MDA-MB 231), TBAC was shown to facilitate the sensing of cyanide ions, highlighting its potential utility in biomedical applications . The interaction was characterized using techniques such as -NMR and mass spectrometry, confirming the compound's role as an effective sensing agent.

Applications in Organic Synthesis

TBAC serves as a catalyst in various organic reactions, particularly those involving cyanation processes. It has been reported to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, yielding high product yields under optimized conditions . The following table summarizes key findings from studies on TBAC's catalytic activity:

Case Studies

- Detection of Cyanide Ions : A study demonstrated that TBAC could be used effectively in a dipstick experiment for detecting cyanide in natural water resources. The limit of detection was found to be M, showcasing its practical application in environmental monitoring .

- Synthesis Optimization : Research optimizing reaction conditions for TBAC-catalyzed reactions indicated that solvent choice and catalyst type significantly affect yield and efficiency. For instance, using acetonitrile as a solvent with Cu2O as a catalyst led to optimal yields .

Eigenschaften

IUPAC Name |

tetrabutylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRBFUJMQBDDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9065077 | |

| Record name | Tetrabutylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Tetrabutylammonium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10442-39-4 | |

| Record name | Tetrabutylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of tetrabutylammonium cyanide (TBACN) in organic synthesis?

A1: TBACN is a valuable reagent for introducing cyanide ions into organic molecules. Its applications include:

- Nucleophilic Substitution Reactions: TBACN readily reacts with alkyl halides and sulfonates to yield alkyl nitriles. [] This reaction proceeds with inversion of configuration for optically active alkyl halide substrates, showcasing its utility in stereoselective synthesis. []

- Cyanosilylation Reactions: TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and α,β-epoxyketones. [, ] This reaction is particularly useful for synthesizing cyanohydrin trimethylsilyl ethers, important intermediates in organic synthesis.

- Ring Expansion Reactions: TBACN has been shown to catalyze the ring expansion of β-lactams to γ-lactams via an intriguing N1-C4 bond cleavage pathway. [] This methodology provides access to valuable enantiopure succinimide derivatives.

- Aldol Self-Condensation: TBACN catalyzes the aldol self-condensation of Ley's butane-2,3-diacetal (BDA) protected glyceraldehydes, facilitating the synthesis of novel sugar-derived scaffolds. []

Q2: How does TBACN compare to other cyanide sources in terms of reactivity and selectivity?

A2: TBACN offers several advantages over traditional cyanide sources:

- Enhanced Solubility: Its organic cation renders it soluble in organic solvents, facilitating homogeneous reaction conditions and eliminating the need for phase-transfer catalysts. [, , , , ]

- Milder Reactivity: TBACN exhibits milder reactivity and basicity compared to alternatives like potassium cyanide or this compound, reducing the formation of undesired elimination byproducts. [, , ]

- Stereoselectivity: TBACN can promote stereoselective transformations, as evidenced by its role in the diastereoselective cyanosilylation of cyclic α,β-epoxyketones. []

Q3: In what solvents is TBACN typically used?

A3: TBACN exhibits good solubility in a range of aprotic solvents, including:

- Tetrahydrofuran (THF) [, , , , , , , ]

- Dimethyl sulfoxide (DMSO) [, , , , ]

- Acetonitrile [, , ]

- Methylene chloride []

- Dioxane []

Q4: How does the presence of water affect the reactivity of TBACN?

A4: While anhydrous TBACN is crucial for many applications, the presence of water can significantly impact its reactivity:

- Catalyst Decomposition: Hydroxylic solvents, including water, catalyze the decomposition of TBACN. []

- Mechanistic Shift: In the context of trimethylsilyl cyanide addition to aldehydes, water promotes a shift from Lewis base to Brønsted base catalysis. []

- Influence on GTP: Water present in reagents like tetrabutylammonium fluoride trihydrate can negatively impact GTP by reacting with the initiator and active centers. []

Q5: What is the molecular formula and weight of TBACN?

A5: The molecular formula of TBACN is C16H36N2, and its molecular weight is 256.47 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize TBACN?

A7: Researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to characterize TBACN. [, , , , ] For instance, 1H NMR spectroscopy has been used to monitor the reaction between TBACN and coenzyme B12. []

Q7: How has computational chemistry been employed to study reactions involving TBACN?

A7: Computational studies have provided valuable insights into the mechanisms and transition state structures of TBACN-mediated reactions.

- SN2 Reactions: Theoretical calculations, such as density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level, have been employed to study the SN2 reactions between TBACN and various alkyl halides. [, ] These calculations help rationalize the observed kinetic isotope effects and provide a detailed picture of the transition state.

- Cyanosilylation Reactions: Computational studies have been used to rationalize the diastereoselectivity observed in the TBACN-catalyzed cyanosilylation of cyclic α,β-epoxyketones. []

Q8: Has the impact of structural modifications on TBACN's activity been explored?

A8: While the provided research focuses primarily on TBACN itself, related studies highlight the importance of structural features:

- Cation Size: The use of tetramethylammonium fluoride in DMSO/ammonium fluoride cellulose solvent systems did not dissolve cellulose, indicating the importance of the bulky tetrabutylammonium cation. []

- Anion Nucleophilicity: Cyanide's strong nucleophilicity is key to its reactivity in reactions like the deacetylation of p-nitrophenyl thioacetate. [] Studies comparing cyanide to weaker nucleophiles like acetate and azide highlight its unique reactivity profile.

Q9: What is known about the stability of TBACN under various conditions?

A10: Anhydrous TBACN is sensitive to moisture and hydroxylic solvents, undergoing decomposition. [] Therefore, storage and handling under anhydrous conditions are crucial.

Q10: What safety precautions should be taken when handling TBACN?

A10: TBACN, like all cyanides, is toxic. Appropriate laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area, are essential.

Q11: Is there information available on the environmental impact and degradation of TBACN?

A11: The provided research primarily focuses on the synthetic applications of TBACN. Further research is needed to fully assess its environmental impact and degradation pathways.

Q12: What are some potential alternatives to TBACN in specific applications?

A12: While TBACN offers numerous advantages, researchers continue to explore alternative reagents and catalysts:

- Oxy Anions: In GTP, oxy anions have shown promise as catalysts, offering better molecular weight control compared to TBACN due to their inability to initiate anionic polymerization. []

- Other Cyanide Sources: Potassium cyanide, while less soluble in organic solvents, remains a viable alternative for certain applications. [] Researchers are constantly seeking milder and more selective cyanide sources.

Q13: What are some important tools and resources for research involving TBACN?

A13: Essential resources for researchers include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.